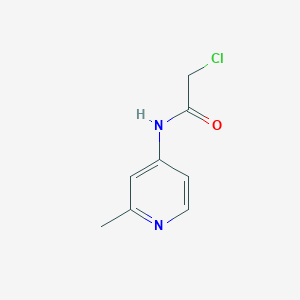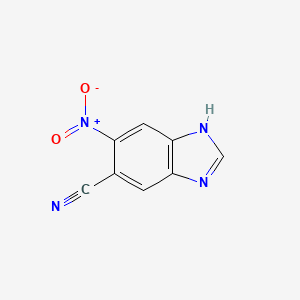
1H-Benzimidazole-5-carbonitrile, 6-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Benzimidazole-5-carbonitrile, 6-nitro- is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound has a molecular formula of C8H4N4O2 and is characterized by the presence of a benzimidazole ring substituted with a carbonitrile group at the 5-position and a nitro group at the 6-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-5-carbonitrile, 6-nitro- can be synthesized through various synthetic routes. One common method involves the cyclization of o-phenylenediamine with formic acid or its derivatives, followed by nitration and cyanation reactions. The reaction conditions typically involve the use of strong acids and oxidizing agents to introduce the nitro group and cyanide ion.
Industrial Production Methods: Industrial production of 1H-Benzimidazole-5-carbonitrile, 6-nitro- often involves large-scale nitration and cyanation processes. These processes are optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Benzimidazole-5-carbonitrile, 6-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with potential biological activities.
Substitution: The benzimidazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: Various electrophiles and nucleophiles under acidic or basic conditions.
Major Products Formed:
Reduction: Amino derivatives of benzimidazole.
Substitution: Substituted benzimidazole derivatives with different functional groups.
Applications De Recherche Scientifique
1H-Benzimidazole-5-carbonitrile, 6-nitro- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 1H-Benzimidazole-5-carbonitrile, 6-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzimidazole ring can bind to specific enzymes or receptors, modulating their activity and resulting in therapeutic effects.
Comparaison Avec Des Composés Similaires
1H-Benzimidazole-5-carbonitrile: Lacks the nitro group, resulting in different chemical and biological properties.
6-Nitrobenzimidazole: Lacks the carbonitrile group, affecting its reactivity and applications.
2-Methylbenzimidazole: Substituted at a different position, leading to variations in its chemical behavior.
Uniqueness: 1H-Benzimidazole-5-carbonitrile, 6-nitro- is unique due to the presence of both the carbonitrile and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C8H4N4O2 |
|---|---|
Poids moléculaire |
188.14 g/mol |
Nom IUPAC |
6-nitro-1H-benzimidazole-5-carbonitrile |
InChI |
InChI=1S/C8H4N4O2/c9-3-5-1-6-7(11-4-10-6)2-8(5)12(13)14/h1-2,4H,(H,10,11) |
Clé InChI |
CFJANAWKNNGWED-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC2=C1N=CN2)[N+](=O)[O-])C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


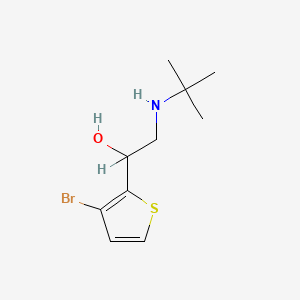

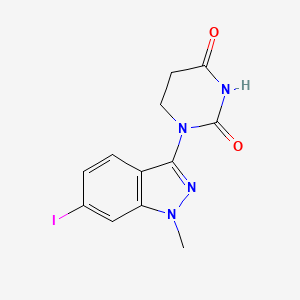


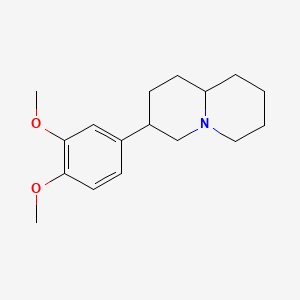

![5,7-Dibromofuro[2,3-C]pyridine](/img/structure/B13940292.png)
![4-(2-Methyl-2,7-diazaspiro[3.5]non-7-YL)-benzenamine](/img/structure/B13940309.png)
![N-[1-(5-chloro-2-methoxypyridin-4-yl)azetidin-3-yl]-2,4-dimethylquinoline-6-carboxamide](/img/structure/B13940310.png)
![16,17-Dihydro-17-methylene-15H-cyclopenta[a]phenanthrene](/img/structure/B13940320.png)

![(R)-2-(Methylsulfinyl)-1H-benzo[d]imidazole](/img/structure/B13940330.png)
